molecular formula C22H24N2O4 B11674903 N'-[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B11674903
M. Wt: 380.4 g/mol
InChI Key: QHVRFPINKWDSGU-FSJBWODESA-N
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Description

N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE is a complex organic compound with a unique structure that includes a furan ring, a hydrazide group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE typically involves multiple steps. One common approach is the condensation reaction between a dibenzofuran derivative and a furohydrazide. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted hydrazides.

Scientific Research Applications

N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    3-Hydroxy-3-methyl-2-butanone: Another compound with a similar hydroxy and methyl group arrangement but lacks the complex dibenzofuran and furohydrazide moieties.

Uniqueness

N’-{(E)-[2-HYDROXY-3-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL]METHYLENE}-2-FUROHYDRAZIDE is unique due to its combination of a furan ring, hydrazide group, and dibenzofuran moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-22(2,3)15-11-18-19(13-7-4-5-8-16(13)28-18)14(20(15)25)12-23-24-21(26)17-9-6-10-27-17/h6,9-12,25H,4-5,7-8H2,1-3H3,(H,24,26)/b23-12+

InChI Key

QHVRFPINKWDSGU-FSJBWODESA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C3=C(O2)CCCC3)C(=C1O)/C=N/NC(=O)C4=CC=CO4

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=C(O2)CCCC3)C(=C1O)C=NNC(=O)C4=CC=CO4

Origin of Product

United States

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